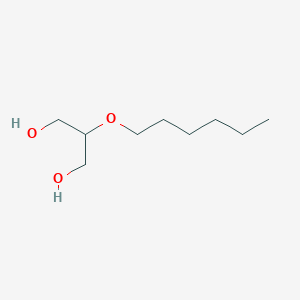
2-O-hexyl-sn-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-hexyl-sn-glycerol: is a glycerolipid compound with the chemical formula C₉H₂₀O₃. It is a monoalkylglycerol, specifically a monoradylglycerol, where a hexyl group is attached to the second carbon of the glycerol backbone. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-hexyl-sn-glycerol typically involves the alkylation of glycerol. One common method is the reaction of glycerol with hexyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using techniques such as distillation or chromatography.
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic processes. For example, the use of sucrose phosphorylase from Leuconostoc mesenteroides has been reported for the regio-selective glycosylation of glycerol . This method involves the use of whole-cell catalysts and controlled bioreactor conditions to achieve high yields.
化学反応の分析
Types of Reactions: 2-O-hexyl-sn-glycerol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glycerol backbone can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form diols or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of hexyl aldehyde or hexanoic acid.
Reduction: Formation of hexyl diol.
Substitution: Formation of various alkyl or acyl derivatives.
科学的研究の応用
2-O-hexyl-sn-glycerol has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block for the synthesis of more complex glycerolipids.
- Employed in the study of lipid metabolism and enzymatic reactions involving glycerolipids.
Biology:
- Investigated for its role in cellular signaling and membrane dynamics.
- Used in the study of lipid-protein interactions.
Medicine:
- Explored for its potential antimicrobial properties .
- Studied for its effects on cell proliferation and differentiation.
Industry:
- Utilized in the production of cosmetics and personal care products due to its emollient properties.
- Employed in the food industry as a stabilizer and emulsifier.
作用機序
The mechanism of action of 2-O-hexyl-sn-glycerol involves its interaction with cellular membranes and proteins. The hexyl group provides hydrophobic interactions, while the glycerol backbone can form hydrogen bonds with other molecules. This dual functionality allows it to modulate membrane fluidity and protein function. The compound can also act as a substrate for enzymes involved in lipid metabolism, influencing various biochemical pathways .
類似化合物との比較
2-O-α-glucosyl-sn-glycerol: A glycosylated derivative of glycerol with applications in cosmetics and food industries.
2-O-α-d-glucosyl-d-glycerate: Another glycosylated glycerol derivative used as an osmolyte.
Uniqueness: 2-O-hexyl-sn-glycerol is unique due to its specific alkylation at the second carbon, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of emulsions and liposomes.
特性
CAS番号 |
100078-38-4 |
|---|---|
分子式 |
C9H20O3 |
分子量 |
176.25 g/mol |
IUPAC名 |
2-hexoxypropane-1,3-diol |
InChI |
InChI=1S/C9H20O3/c1-2-3-4-5-6-12-9(7-10)8-11/h9-11H,2-8H2,1H3 |
InChIキー |
PXWAQUODOTWYMT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


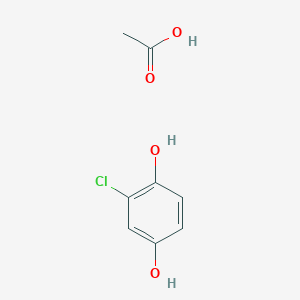
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14079492.png)


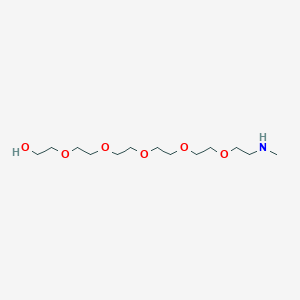
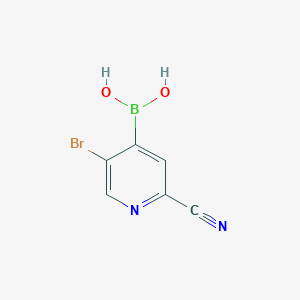
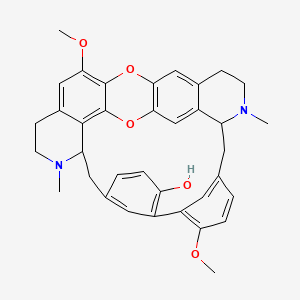
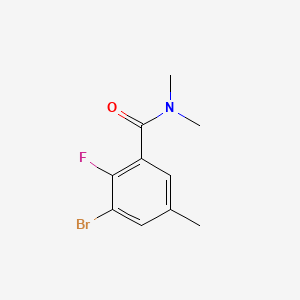
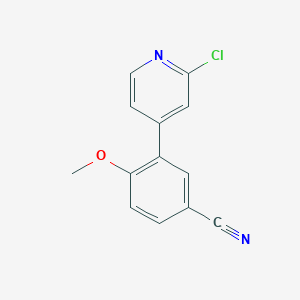
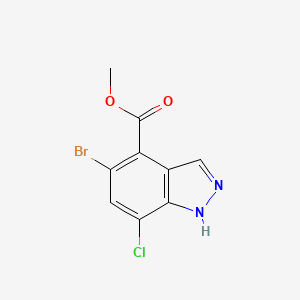
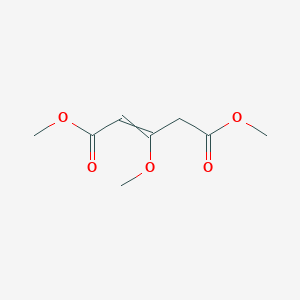
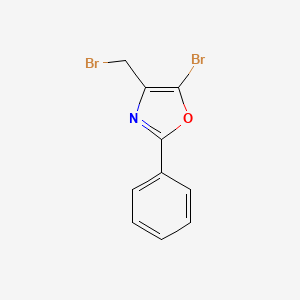
![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)

